molecular formula C23H20N6O B11119919 {[2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile

{[2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile

Cat. No.: B11119919
M. Wt: 396.4 g/mol
InChI Key: IROXCUZVROCFRB-UHFFFAOYSA-N
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Description

{[2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperazine moiety and a pyrido[1,2-a]pyrimidine core

Chemical Reactions Analysis

{[2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation and nitration are common substitution reactions for this compound.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of {[2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s benzylpiperazine moiety allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, including antimicrobial activity and potential therapeutic effects .

Comparison with Similar Compounds

{[2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of biological targets and exhibit diverse biological activities.

Properties

Molecular Formula

C23H20N6O

Molecular Weight

396.4 g/mol

IUPAC Name

2-[[2-(4-benzylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]propanedinitrile

InChI

InChI=1S/C23H20N6O/c24-15-19(16-25)14-20-22(26-21-8-4-5-9-29(21)23(20)30)28-12-10-27(11-13-28)17-18-6-2-1-3-7-18/h1-9,14H,10-13,17H2

InChI Key

IROXCUZVROCFRB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=O)N4C=CC=CC4=N3)C=C(C#N)C#N

Origin of Product

United States

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